molecular formula C10H9ClFN3 B1466414 4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole CAS No. 1248230-67-2

4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole

Cat. No. B1466414
CAS RN: 1248230-67-2
M. Wt: 225.65 g/mol
InChI Key: VUXXWLRLJHVKEZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as triazoles, which are compounds containing a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as trifluoromethyl ketones, are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .


Molecular Structure Analysis

The molecular structure of this compound would likely include a triazole ring attached to a chloromethyl group and a fluorophenylmethyl group .


Chemical Reactions Analysis

Again, while specific reaction analysis for this compound is not available, similar compounds undergo substitution reactions when exposed to ultraviolet light .

Scientific Research Applications

Synthesis and Characterization

4-(Chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole and its derivatives are utilized in the synthesis and characterization of various biologically active compounds. These compounds are often studied for their unique intermolecular interactions and structural properties. For instance, derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, have been synthesized and analyzed using techniques such as X-ray diffraction, demonstrating various intermolecular interactions like C–H⋯π and lp⋯π interactions (Shukla et al., 2014). Similarly, synthesis and structural characterization of isostructural thiazoles incorporating 4-fluorophenyl and triazolyl groups have been reported, highlighting the planar nature of such molecules except for the orientation of the fluorophenyl groups (Kariuki et al., 2021).

Analysis of Molecular Interactions

Detailed analyses of molecular interactions in triazole derivatives, such as π-hole tetrel bonding interactions, have been conducted using Hirshfeld surface analysis and DFT calculations. These studies provide insights into the nature of these interactions and their significance in the crystal structures of the compounds (Ahmed et al., 2020).

Fungicidal and Biocidal Properties

Certain triazole derivatives, synthesized using this compound as an intermediate, have been evaluated for their fungicidal and biocidal properties. For example, the synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate in the production of fungicides like flusilazole, showcases the industrial relevance of these compounds (Xiang-li, 2013).

Antitumor Activity

Research into the antitumor activity of novel triazole Schiff bases, incorporating 1-[bi-(4-fluorophenyl)methyl]piperazine, has shown promising results. These compounds have been synthesized using microwave irradiation and tested for their effectiveness against tumor cells, demonstrating the potential of triazole derivatives in cancer therapy (Ding et al., 2016).

Synthesis of Analogues for Agricultural Use

Germanium and silicon analogues of flusilazole, synthesized from (chloromethyl)bis(4-fluorophenyl)methylsilane, have been studied for their fungicidal properties. These studies contribute to the development of new agricultural fungicides and highlight the versatility of triazole derivatives in various applications (Tacke et al., 1992).

properties

IUPAC Name

4-(chloromethyl)-1-[(4-fluorophenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-5-10-7-15(14-13-10)6-8-1-3-9(12)4-2-8/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXXWLRLJHVKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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